(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide
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Overview
Description
(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide is a heterocyclic compound containing a triazole ring Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is favored due to its high efficiency and selectivity. The reaction involves the cycloaddition of an organic azide with an alkyne to form the triazole ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced triazoles, and various substituted triazoles. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar biological activities.
Benzotriazole: Known for its use as a corrosion inhibitor and in the synthesis of pharmaceuticals.
Tetrazole: A nitrogen-rich heterocycle with applications in medicinal chemistry and materials science
Uniqueness
(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H8N4O2S |
---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
(2-methyltriazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C4H8N4O2S/c1-8-6-2-4(7-8)3-11(5,9)10/h2H,3H2,1H3,(H2,5,9,10) |
InChI Key |
OVYQFJIVKRLYQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CS(=O)(=O)N |
Origin of Product |
United States |
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